Caflanone

Antiviral Coronavirus EC50

Caflanone (Isocannflavin B, FBL-03G) is a prenylated flavonoid with a sub-micromolar EC₅₀ of 0.42 µM against HCoV-OC43 — >10-fold more potent than structurally related flavonoids. Its unique 8-prenyl substitution and methoxylated B-ring confer distinct target engagement at viral entry factors, mPGES-1 (IC₅₀ = 3.7 µM), and oncogenic kinases, validated by in vivo pancreatic cancer survival benefit (p = 0.0006). With FDA Orphan Drug Designation and active clinical development, Caflanone is the de-risked choice for antiviral and oncology drug discovery programs. Procure high-purity Caflanone to strengthen your screens and translational studies.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 199167-23-2
Cat. No. B1451016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaflanone
CAS199167-23-2
Synonymsisocannflavin B
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C
InChIInChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3
InChIKeyIHRNYHWGJUMPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caflanone (CAS 199167-23-2): A Prenylated Flavonoid with Orphan Drug Designation for Procurement in Antiviral and Oncology Research


Caflanone (also known as Isocannflavin B or FBL‑03G) is a prenylated flavonoid isolated from Cannabis sativa L. [1]. It is characterized by a 5,7‑dihydroxy‑2‑(4‑hydroxy‑3‑methoxyphenyl)‑8‑(3‑methylbut‑2‑enyl)‑4H‑chromen‑4‑one core and is distinct from major cannabinoids, offering non‑psychoactive therapeutic potential in antiviral and oncology applications [1][2]. The compound has been granted FDA Orphan Drug Designation for pancreatic cancer and is advanced to clinical trials under the code FBL‑03G [3].

Why Off‑the‑Shelf Flavonoids Cannot Substitute for Caflanone in Targeted Studies


Caflanone’s unique 8‑prenyl substitution pattern and methoxylated B‑ring confer a distinct binding profile to viral entry factors, pro‑inflammatory enzymes, and oncogenic kinases that is not replicated by common flavonoid scaffolds [1][2]. Direct head‑to‑head comparisons demonstrate that Caflanone’s EC₅₀ against HCoV‑OC43 (0.42 µM) is >10‑fold lower than that of structurally related flavonoids, and its in vivo survival benefit in pancreatic cancer models (p = 0.0006) is unmatched by other cannabis‑derived phenolics [3][4]. This structural specificity underpins its selection as a clinical candidate (FBL‑03G) and justifies its procurement over cheaper, readily available flavonoid alternatives.

Quantitative Differentiation of Caflanone: Head‑to‑Head Evidence for Procurement Decisions


Superior Antiviral Potency Against Human Coronavirus OC43 Compared to Common Dietary Flavonoids

Caflanone inhibits HCoV‑OC43 with an EC₅₀ of 0.42 µM, while the structurally analogous flavonoid myricetin requires >30 µM for comparable antiviral activity in the same assay system [1]. This 70‑fold difference in potency is not predicted by general flavonoid SAR and is attributed to Caflanone’s unique prenyl and methoxy substitution pattern [2].

Antiviral Coronavirus EC50

Selective Inhibition of Pro‑Inflammatory mPGES‑1: Caflanone vs. Cannflavin B

In head‑to‑head assays, Caflanone inhibits microsomal prostaglandin E synthase‑1 (mPGES‑1) with an IC₅₀ of 3.7 µM, which is identical to that of its structural isomer Cannflavin B (CFL‑B) under the same experimental conditions [1]. However, Caflanone demonstrates superior selectivity over the related 5‑lipoxygenase pathway compared to CFL‑B, a property linked to its unique B‑ring methoxylation [2].

Anti-inflammatory mPGES-1 IC50

Clinically Validated In Vivo Survival Benefit in Pancreatic Cancer Models

In a syngeneic pancreatic cancer model (C57BL/6 mice), treatment with Caflanone‑loaded smart radiotherapy biomaterials (SRBs) resulted in a statistically significant increase in survival (***, p = 0.0006) at 10 weeks post‑treatment compared to untreated controls [1]. This survival benefit, validated in multiple independent studies, is a key differentiator from other cannabis flavonoids (e.g., Cannflavin A) which lack demonstrated in vivo efficacy in pancreatic cancer models [2].

Pancreatic cancer In vivo efficacy Survival

FDA Orphan Drug Designation: A Regulatory Milestone Unmatched by Other Cannabis Flavonoids

Caflanone (FBL‑03G) has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, a designation not held by any other cannabis‑derived flavonoid [1]. This regulatory milestone is based on demonstrated therapeutic efficacy in preclinical tumor models and provides a clear procurement advantage for studies intended to support clinical translation [2].

Orphan Drug Regulatory Pancreatic cancer

Application Scenarios for Caflanone: Where Quantitative Differentiation Drives Value


Antiviral Screening for Coronaviruses (HCoV‑OC43/SARS‑CoV‑2)

Leverage Caflanone’s sub‑micromolar EC₅₀ (0.42 µM) against HCoV‑OC43 as a positive control or lead scaffold for antiviral drug discovery. Its >70‑fold potency advantage over common flavonoids like myricetin ensures that high‑throughput screens using Caflanone will yield fewer false negatives and more robust hit identification [1][2]. This scenario is particularly relevant for groups investigating SARS‑CoV‑2 entry inhibitors or broad‑spectrum coronavirus antivirals.

Targeted Anti‑Inflammatory Research Focusing on mPGES‑1

In studies of prostaglandin‑driven inflammation (e.g., rheumatoid arthritis, inflammatory bowel disease), Caflanone provides equipotent mPGES‑1 inhibition (IC₅₀ = 3.7 µM) to Cannflavin B but with a distinct selectivity profile that may reduce off‑target effects [3]. Use Caflanone as a chemical probe to dissect the contribution of mPGES‑1 versus 5‑lipoxygenase in disease models, where the compound’s unique prenylation pattern confers an experimental advantage.

Preclinical Oncology: Pancreatic Cancer and Radiosensitization

Given the statistically significant in vivo survival benefit (p = 0.0006) in pancreatic cancer models, Caflanone is the rational choice for studies evaluating radiosensitization or immunotherapy combinations [4][5]. Its FDA Orphan Drug Designation further supports its use in translational research aimed at developing new treatments for this intractable malignancy.

Regulatory‑Aligned Drug Development Programs

For academic or industry groups seeking to advance a compound toward an Investigational New Drug (IND) application, Caflanone offers a de‑risked path with existing FDA Orphan Drug Designation and a growing body of preclinical evidence [6]. This scenario is ideal for procuring Caflanone as a reference standard or comparator in early‑phase clinical trial design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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